Ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-{[(2,4-dichlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as carbamoyl, benzamido, and thiophene
Preparation Methods
The synthesis of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Scientific Research Applications
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL 2-(ACETYLAMINO)-5-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an acetylamino group instead of a benzamido group.
(3-CHLORO-4-METHYLPHENYL) (5-ETHYL-2-THIENYL)METHANOL: Contains a thiophene ring but differs in the functional groups attached. The uniqueness of ETHYL 5-[(3-CHLORO-2-METHYLPHENYL)CARBAMOYL]-2-(2,4-DICHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H19Cl3N2O4S |
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Molecular Weight |
525.8 g/mol |
IUPAC Name |
ethyl 5-[(3-chloro-2-methylphenyl)carbamoyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl3N2O4S/c1-4-32-23(31)18-12(3)19(21(30)27-17-7-5-6-15(25)11(17)2)33-22(18)28-20(29)14-9-8-13(24)10-16(14)26/h5-10H,4H2,1-3H3,(H,27,30)(H,28,29) |
InChI Key |
GKQBUKAPIZKIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C(=CC=C2)Cl)C)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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